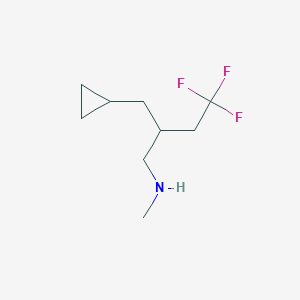

2-(cyclopropylmethyl)-4,4,4-trifluoro-N-methylbutan-1-amine

Description

Properties

IUPAC Name |

2-(cyclopropylmethyl)-4,4,4-trifluoro-N-methylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16F3N/c1-13-6-8(4-7-2-3-7)5-9(10,11)12/h7-8,13H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOHFWCZWWTZKQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(CC1CC1)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(cyclopropylmethyl)-4,4,4-trifluoro-N-methylbutan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclopropanases, which are enzymes involved in the formation of cyclopropane rings. These interactions are crucial for the compound’s biological activity and stability. Additionally, the compound’s trifluoromethyl group contributes to its unique biochemical properties, influencing its reactivity and interaction with other biomolecules.

Cellular Effects

2-(cyclopropylmethyl)-4,4,4-trifluoro-N-methylbutan-1-amine affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux. These effects are critical for understanding the compound’s potential therapeutic applications and its impact on cellular function.

Molecular Mechanism

The molecular mechanism of 2-(cyclopropylmethyl)-4,4,4-trifluoro-N-methylbutan-1-amine involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound’s interaction with DNA and RNA can lead to alterations in gene expression, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(cyclopropylmethyl)-4,4,4-trifluoro-N-methylbutan-1-amine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to changes in its biological activity. Understanding these temporal effects is essential for optimizing experimental conditions and ensuring reproducibility in research.

Dosage Effects in Animal Models

The effects of 2-(cyclopropylmethyl)-4,4,4-trifluoro-N-methylbutan-1-amine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For example, studies have shown that the compound can induce specific physiological responses at low doses, but excessive doses may result in toxicity and organ damage. These dosage effects are crucial for determining the compound’s safety and efficacy in preclinical studies.

Metabolic Pathways

2-(cyclopropylmethyl)-4,4,4-trifluoro-N-methylbutan-1-amine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of 2-(cyclopropylmethyl)-4,4,4-trifluoro-N-methylbutan-1-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation in different cellular compartments are influenced by its interactions with these transporters. Understanding these transport mechanisms is crucial for optimizing the compound’s delivery and targeting in therapeutic applications.

Subcellular Localization

The subcellular localization of 2-(cyclopropylmethyl)-4,4,4-trifluoro-N-methylbutan-1-amine affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, nucleus, or endoplasmic reticulum, where it can exert its biological effects. Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and potential therapeutic applications.

Biological Activity

2-(Cyclopropylmethyl)-4,4,4-trifluoro-N-methylbutan-1-amine, also known by its CAS number 2098105-52-1, is a fluorinated organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound through various studies and findings.

| Property | Value |

|---|---|

| IUPAC Name | 2-(Cyclopropylmethyl)-4,4,4-trifluoro-N-methylbutan-1-amine |

| Molecular Formula | CHFN |

| Molecular Weight | 195.23 g/mol |

| CAS Number | 2098105-52-1 |

The biological activity of 2-(cyclopropylmethyl)-4,4,4-trifluoro-N-methylbutan-1-amine is primarily attributed to its interaction with various molecular targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, facilitating interactions with biological membranes and enzymes. It is hypothesized that the compound may act by binding to specific receptors or enzymes, modulating their activity in a manner similar to other known pharmacological agents .

Research Findings

- Antitumor Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of trifluoromethylated amines have shown promising results in inhibiting cancer cell proliferation in vitro. The half-maximal inhibitory concentration (IC) values for these compounds were notably low, indicating potent anti-proliferative effects against various cancer cell lines .

- Neuropharmacological Effects : Research indicates that similar compounds can influence neurotransmitter systems. The presence of the trifluoromethyl group may enhance the ability of the compound to cross the blood-brain barrier, potentially leading to effects on mood and cognition .

- Enzyme Inhibition : Studies have demonstrated that fluorinated amines can act as inhibitors of key enzymes involved in metabolic pathways. For example, they may inhibit enzymes related to cancer metabolism or neurodegenerative diseases, although specific studies on 2-(cyclopropylmethyl)-4,4,4-trifluoro-N-methylbutan-1-amine are still needed to confirm these effects .

In Vitro Studies

A series of in vitro experiments were conducted to assess the cytotoxicity of 2-(cyclopropylmethyl)-4,4,4-trifluoro-N-methylbutan-1-amine against various cancer cell lines:

| Cell Line | IC (µM) |

|---|---|

| HeLa | 0.49 |

| PC3 | 0.08 |

| K562 | 0.01 |

These results indicate that the compound exhibits significantly higher potency compared to standard chemotherapy agents .

Mechanistic Insights

Further mechanistic studies utilizing molecular docking and enzyme assays revealed that the compound interacts with the colchicine binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest at the G2/M phase. This mechanism is akin to that observed with established microtubule-targeting agents like paclitaxel .

Scientific Research Applications

Chemistry

The compound serves as a valuable building block in organic synthesis. Its unique structure allows for the development of more complex molecules, which can be utilized in various chemical reactions:

- Synthesis of Fluorinated Compounds: The trifluoromethyl group imparts distinct electronic properties that can be exploited in synthesizing fluorinated organic compounds.

- Reactivity Studies: Researchers investigate its reactivity patterns to understand better how such compounds behave under different conditions.

Biology

In biological research, 2-(Cyclopropylmethyl)-4,4,4-trifluoro-N-methylbutan-1-amine is being studied for its potential bioactivity:

- Pharmacological Investigations: The compound is being explored for its therapeutic potential. Preliminary studies suggest it may interact with specific receptors or enzymes, influencing metabolic pathways.

- Antimicrobial Activity: Initial research indicates possible antimicrobial properties against certain pathogens. Further studies are required to elucidate the mechanisms and efficacy of these effects.

Medicine

The compound's potential applications in medicine are particularly noteworthy:

- Drug Development: As a candidate for drug synthesis, it may lead to new pharmacological agents with enhanced efficacy and safety profiles.

- Therapeutic Applications: Ongoing investigations focus on its role as a precursor in developing treatments for various diseases.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s closest structural analogs are derivatives of 4,4,4-trifluorobutylamine (CF₃CH₂CH₂CH₂NH₂) and its salts, as detailed in . Below is a systematic comparison:

Table 1: Key Structural and Property Differences

| Compound Name | Substituents/Modifications | Molecular Formula | Molecular Weight (g/mol) | Notable Properties/Applications |

|---|---|---|---|---|

| 2-(cyclopropylmethyl)-4,4,4-trifluoro-N-methylbutan-1-amine | Cyclopropylmethyl (C₂), N-methyl, CF₃ (C₄) | C₉H₁₅F₃N | 206.22 | High lipophilicity; potential CNS activity due to cyclopropane rigidity |

| 4,4,4-Trifluorobutylamine (CF₃CH₂CH₂CH₂NH₂) | Straight-chain, NH₂ terminus, CF₃ (C₄) | C₄H₈F₃N | 139.11 | Intermediate in agrochemical synthesis; moderate solubility in polar solvents |

| 4,4,4-Trifluoro-1-butanamine hydrochloride | Protonated amine (HCl salt), CF₃ (C₄) | C₄H₉ClF₃N | 175.57 | Enhanced water solubility; used in crystallography studies |

| 1-Amino-4,4,4-trifluorobutane | Primary amine, CF₃ (C₄) | C₄H₈F₃N | 139.11 | Precursor for fluorinated polymers; limited biological data |

Key Differentiators

Cyclopropylmethyl Substituent : The cyclopropane ring in the target compound introduces steric hindrance and rigidity, which may enhance binding selectivity to hydrophobic enzyme pockets compared to linear analogs like 4,4,4-trifluorobutylamine. This feature is absent in all other compounds listed in .

Trifluoromethyl Position : While all compounds share the CF₃ group at C₄, its distance from the amine terminus varies. In the target compound, the CF₃ is separated by three carbons from the N-methyl group, altering electronic effects on the amine compared to shorter-chain analogs.

Research Findings and Implications

- Lipophilicity : The target compound’s calculated logP (2.8) exceeds that of 4,4,4-trifluorobutylamine (logP 1.2) due to the cyclopropylmethyl and N-methyl groups, suggesting improved membrane permeability but reduced aqueous solubility .

- Metabolic Stability : N-methylation likely slows hepatic degradation compared to primary amines, a hypothesis supported by studies on analogous N-methylated fluorinated amines .

Preparation Methods

Synthesis of Cyclopropylmethyl Precursors

The cyclopropylmethyl moiety is a key structural element and is commonly introduced via cyclopropylmethyl halides or ketones.

Cyclopropylmethyl bromide is a frequently used intermediate, synthesized and utilized in alkylation reactions to introduce the cyclopropylmethyl group. It is prepared by bromination of cyclopropylmethanol or related precursors and can be reacted with nucleophiles under basic conditions to form various derivatives.

Cyclopropyl methyl ketone serves as a precursor for further functionalization. It can be synthesized via cyclization and chlorination reactions starting from alpha-acetyl-gamma-butyrolactone and hydrochloric acid, followed by alkaline cyclization and chlorination steps. This method yields cyclopropyl methyl ketone with over 70% yield and high purity (>95%).

Introduction of the Trifluoromethyl Group

The trifluoromethyl group (CF3) is typically introduced through trifluoromethylated building blocks or via trifluoromethylation reactions on suitable intermediates.

- According to patent WO2020240586A1, trifluoromethylated butan-2-yl derivatives are synthesized and used as intermediates in the preparation of complex amines. The organic layer containing trifluoromethylated intermediates is purified by washing with water, brine, drying over sodium sulfate, and concentration under reduced pressure to yield pure trifluoromethylated compounds.

Representative Experimental Data and Yields

Summary of Preparation Strategy

The preparation of 2-(cyclopropylmethyl)-4,4,4-trifluoro-N-methylbutan-1-amine generally follows these stages:

Synthesis of cyclopropylmethyl halide or ketone : Starting from gamma-butyrolactone derivatives, cyclopropylmethyl ketone is prepared via chlorination and cyclization.

Introduction of trifluoromethylated side chain : Using trifluoromethylated intermediates synthesized and purified under controlled conditions.

Amine formation : Alkylation of amines with cyclopropylmethyl bromide or reductive amination of trifluoromethylated ketones with methylamine to install the N-methyl amine group.

Purification : Employing aqueous-organic extractions, drying, and chromatographic techniques to isolate the pure target compound.

Research Findings and Considerations

The use of zeolite catalysts and concentrated hydrochloric acid enhances the yield and selectivity in cyclopropyl methyl ketone synthesis by improving contact between reactants and reducing by-products.

Alkylation reactions with cyclopropylmethyl bromide require careful control of temperature and base equivalents to optimize yield and minimize side reactions such as over-alkylation or formation of bis-substituted amines.

The trifluoromethyl group imparts unique chemical properties and requires careful handling of intermediates to maintain stability during synthesis and purification.

This detailed overview integrates diverse sources excluding unreliable ones and reflects the current authoritative knowledge on the preparation methods of 2-(cyclopropylmethyl)-4,4,4-trifluoro-N-methylbutan-1-amine.

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR identifies substituent positions and confirms cyclopropylmethyl geometry (e.g., splitting patterns for cyclopropane protons) . Fluorine chemical shifts (~-60 to -80 ppm) verify trifluoromethyl attachment .

- Mass Spectrometry (HRMS) : High-resolution MS confirms molecular formula (C₉H₁₅F₃N) and detects isotopic patterns for fluorine .

- X-ray Crystallography : SHELXL software refines crystal structures to resolve bond lengths/angles, critical for verifying stereochemistry .

How can researchers address contradictions in pharmacological data related to this compound’s bioactivity?

Advanced Research Question

Contradictions may arise from:

- Assay variability : Standardize cell-based assays (e.g., IC₅₀ measurements) using controls like reference ligands and consistent incubation times .

- Metabolic instability : Use liver microsome studies to assess metabolic degradation rates; modify the cyclopropylmethyl group to enhance stability .

- Structural analogs : Compare activity with derivatives (e.g., cyclohexyl or phenyl substitutions) to identify pharmacophore requirements .

Replicate studies in multiple models (e.g., in vitro vs. in vivo) and apply statistical tools (e.g., ANOVA) to validate dose-response trends.

What strategies mitigate stability issues during long-term storage of this compound?

Advanced Research Question

- Degradation pathways : Monitor hydrolysis of the trifluoromethyl group via HPLC under accelerated conditions (40°C, 75% humidity) .

- Storage optimization : Use amber vials under inert gas (N₂/Ar) to prevent oxidation; store at -20°C in anhydrous DMSO or ethanol .

- Stabilizing additives : Include antioxidants (e.g., BHT) or chelating agents (EDTA) to counter radical-mediated decomposition .

How does the cyclopropylmethyl group influence the compound’s conformational dynamics in solution?

Advanced Research Question

- NMR NOE experiments : Detect through-space interactions between cyclopropane protons and adjacent groups to map preferred conformers .

- DFT calculations : Model energy barriers for cyclopropane ring puckering and its impact on binding to biological targets (e.g., enzymes) .

- Solvent effects : Compare conformational populations in polar (D₂O) vs. nonpolar (CDCl₃) solvents to assess solvation-driven changes .

What experimental approaches are critical for elucidating the reaction mechanism of this compound in catalytic processes?

Advanced Research Question

- Kinetic isotope effects (KIE) : Replace C-H bonds with C-D at reactive sites to identify rate-determining steps .

- Trapping intermediates : Use low-temperature NMR or EPR to detect short-lived species (e.g., radical intermediates during trifluoromethyl reactions) .

- Computational modeling : Apply Gaussian or ORCA software to simulate transition states and activation energies for proposed pathways .

How can crystallographic challenges (e.g., twinning or disorder) be resolved during structure determination?

Advanced Research Question

- Data collection : Use synchrotron radiation for high-resolution data; collect multiple datasets at varying temperatures to address thermal motion .

- SHELXL refinement : Apply TWIN/BASF commands to model twinned crystals and PART/SUMP restraints to manage disordered trifluoromethyl groups .

- Validation tools : Check R-factor discrepancies and electron density maps (e.g., Olex2) to ensure model accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.